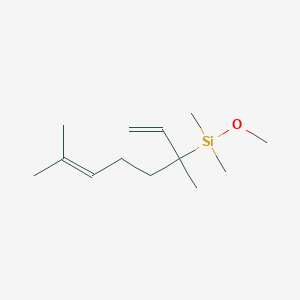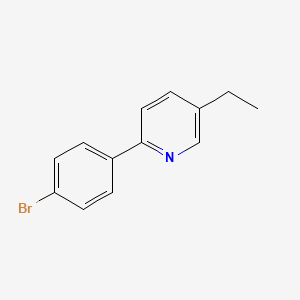
(3,7-Dimethylocta-1,6-dien-3-yl)(methoxy)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,7-Dimethylocta-1,6-dien-3-yl)(methoxy)dimethylsilane is an organosilicon compound that features a unique combination of a silicon atom bonded to both organic and inorganic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,7-Dimethylocta-1,6-dien-3-yl)(methoxy)dimethylsilane typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond. The reaction is usually catalyzed by platinum-based catalysts such as Karstedt’s catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods ensure consistent product quality and higher yields. The use of automated systems and real-time monitoring allows for precise control over reaction parameters, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(3,7-Dimethylocta-1,6-dien-3-yl)(methoxy)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3,7-Dimethylocta-1,6-dien-3-yl)(methoxy)dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of (3,7-Dimethylocta-1,6-dien-3-yl)(methoxy)dimethylsilane involves its interaction with various molecular targets. The silicon atom can form stable bonds with organic groups, allowing the compound to act as a versatile intermediate in organic synthesis. The pathways involved include hydrosilylation and nucleophilic substitution, which enable the formation of diverse organosilicon compounds.
Comparación Con Compuestos Similares
Similar Compounds
Linalool: A monoterpenoid alcohol with similar structural features.
Linalyl acetate: An ester of linalool, commonly found in essential oils.
Linalyl formate: Another ester of linalool with distinct properties.
Uniqueness
(3,7-Dimethylocta-1,6-dien-3-yl)(methoxy)dimethylsilane is unique due to its silicon-containing structure, which imparts different chemical reactivity and physical properties compared to purely organic compounds. This uniqueness makes it valuable in applications where traditional organic compounds may not perform as effectively.
Propiedades
Número CAS |
94613-59-9 |
|---|---|
Fórmula molecular |
C13H26OSi |
Peso molecular |
226.43 g/mol |
Nombre IUPAC |
3,7-dimethylocta-1,6-dien-3-yl-methoxy-dimethylsilane |
InChI |
InChI=1S/C13H26OSi/c1-8-13(4,15(6,7)14-5)11-9-10-12(2)3/h8,10H,1,9,11H2,2-7H3 |
Clave InChI |
WLFDKBQMRMCLKT-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(C)(C=C)[Si](C)(C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2H-1,3-Benzodioxol-5-yl)hydrazinylidene]-3-ethoxy-3-oxopropanoate](/img/structure/B14352084.png)


![1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine](/img/structure/B14352106.png)
![(3E)-1-acetyl-3-[(3,4-dichlorophenyl)methylidene]pyrrolidin-2-one](/img/structure/B14352110.png)


![2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14352121.png)
![Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate](/img/structure/B14352125.png)
![4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline](/img/structure/B14352130.png)

![2[(5-Phenyl-[1,4]oxadiazol-2-ylimino)-methyl]-phenol](/img/structure/B14352163.png)

![Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl-](/img/structure/B14352180.png)
